Elisidepsin
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Overview
Description
Preparation Methods
Elisidepsin is synthesized through a series of chemical reactions that involve the formation of a cyclic peptide structure. The synthetic route typically includes the coupling of amino acids and depsipeptides, followed by cyclization to form the final product . Industrial production methods involve optimizing these reaction conditions to achieve high yields and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Elisidepsin undergoes various chemical reactions, including interactions with glycosylceramides in the plasma membrane of tumor cells . These interactions lead to the disruption of membrane integrity, resulting in necrotic cell death . Common reagents used in these reactions include glycosylceramides and other lipid components of the cell membrane . The major products formed from these reactions are membrane blebs and cell debris, indicative of necrotic cell death .
Scientific Research Applications
Elisidepsin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between cyclic peptides and cell membranes . In biology, this compound is employed to investigate the mechanisms of cell death and the role of lipid rafts in membrane integrity . In medicine, it is being developed as a potential anticancer agent due to its ability to induce rapid oncosis in cancer cells . Industrial applications include its use in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
The mechanism of action of elisidepsin involves its interaction with lipid rafts and hydroxylated lipids in the cell membrane . This compound binds to these lipid components, leading to the disruption of membrane integrity and the induction of necrotic cell death . The molecular targets of this compound include glycosylceramides and other lipid components of the cell membrane . The pathways involved in its mechanism of action include the clustering of lipid rafts and the permeabilization of the cell membrane .
Comparison with Similar Compounds
Elisidepsin is unique among similar compounds due to its specific interaction with lipid rafts and its ability to induce rapid oncosis . Similar compounds include other members of the Kahalalide F family, such as Kahalalide F itself . These compounds also target cell membranes but may have different mechanisms of action and cytotoxic profiles . This compound’s specificity for ErbB3-expressing cells and its potent cytotoxic effects make it a promising candidate for cancer treatment .
Properties
CAS No. |
681272-30-0 |
---|---|
Molecular Formula |
C75H124N14O16 |
Molecular Weight |
1477.9 g/mol |
IUPAC Name |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 |
InChI Key |
ZNVCPJPCKSJWDH-UCTDCHLSSA-N |
Isomeric SMILES |
CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
Canonical SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
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